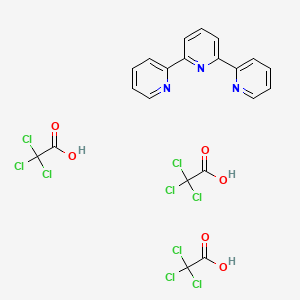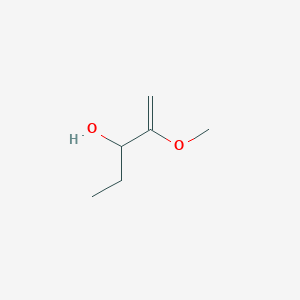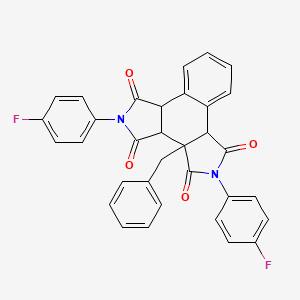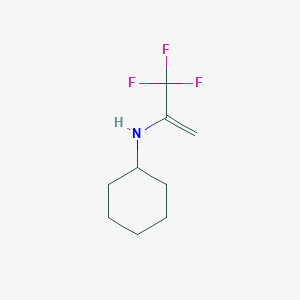![molecular formula C57H39N3 B12629196 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine CAS No. 919104-94-2](/img/structure/B12629196.png)
2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the triazine family, characterized by a six-membered ring containing three nitrogen atoms. The presence of multiple phenyl groups attached to the triazine core enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine typically involves the reaction of 2-phenylphenylboronic acid with 2,4,6-trichloro-1,3,5-triazine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Known for its use in the synthesis of polymers and as a cross-linking agent.
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Used as a catalyst in organic synthesis.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Employed in coordination chemistry and as a building block for metal-organic frameworks.
Uniqueness
2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine stands out due to its unique structural features, which confer enhanced stability and reactivity. Its multiple phenyl groups provide a high degree of conjugation, making it suitable for applications in optoelectronics and advanced materials .
Propriétés
Numéro CAS |
919104-94-2 |
|---|---|
Formule moléculaire |
C57H39N3 |
Poids moléculaire |
765.9 g/mol |
Nom IUPAC |
2,4,6-tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C57H39N3/c1-4-16-40(17-5-1)49-22-10-13-25-52(49)43-28-34-46(35-29-43)55-58-56(47-36-30-44(31-37-47)53-26-14-11-23-50(53)41-18-6-2-7-19-41)60-57(59-55)48-38-32-45(33-39-48)54-27-15-12-24-51(54)42-20-8-3-9-21-42/h1-39H |
Clé InChI |
HPEXYQXZIGRSQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC=CC=C6C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=CC=C9C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane](/img/structure/B12629116.png)
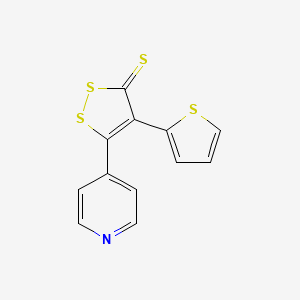
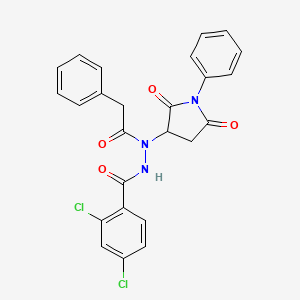
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12629130.png)
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
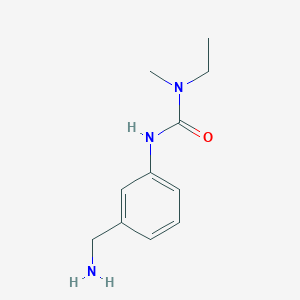
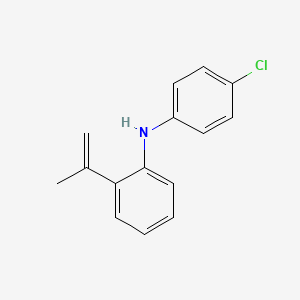
![7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12629151.png)
![Ethyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B12629153.png)

